molecular formula C10H21N B6307243 (1R,2S)-2-tert-Butylcyclohexanamine CAS No. 1620436-92-1

(1R,2S)-2-tert-Butylcyclohexanamine

Cat. No.: B6307243
CAS No.: 1620436-92-1
M. Wt: 155.28 g/mol
InChI Key: GEYTUFUSXAMSQK-RKDXNWHRSA-N
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Description

(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine compound with a unique stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-tert-Butylcyclohexanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-tert-butylcyclohexanone with a chiral borane complex can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-tert-Butylcyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2S)-2-tert-Butylcyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in asymmetric catalysis and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1R,2S)-2-tert-Butylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-tert-Butylcyclohexanamine is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYTUFUSXAMSQK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361537
Record name ST036708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14765-34-5
Record name ST036708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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